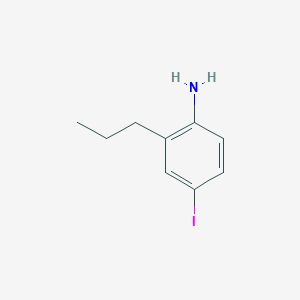

4-Iodo-2-n-propylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12IN |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

4-iodo-2-propylaniline |

InChI |

InChI=1S/C9H12IN/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6H,2-3,11H2,1H3 |

InChI Key |

AYJDDPAWUBGLKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1)I)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Iodo 2 N Propylaniline and Its Analogs

Strategic Approaches to Aryl Halide and Aniline (B41778) Formation

The construction of molecules like 4-iodo-2-n-propylaniline can be approached from two primary retrosynthetic directions: forming the C-N bond on a pre-existing iodo-aromatic scaffold or introducing the iodine atom onto an aniline precursor. Each strategy presents unique advantages and challenges, hinging on the regioselectivity of the respective reactions.

Amination Reactions of Halogenated Aromatic Precursors

One viable pathway to this compound involves the amination of a dihalogenated aromatic precursor, such as 1,4-diiodo-2-n-propylbenzene or a mixed halo-iodo derivative. The key challenge in this approach is achieving selective monoamination, as the second halogen atom can also be susceptible to substitution, leading to diarylamine byproducts. Modern catalytic systems have been developed to address this selectivity issue.

A potential precursor, 1-iodo-2-propylbenzene, can be synthesized from 2-propylaniline (B158001) via diazotization followed by a Sandmeyer-type reaction with potassium iodide. Subsequent iodination would be required to install the second iodine at the 4-position, though this may lead to isomeric mixtures. A more direct, albeit potentially complex, route would start from a dihalogenated propylbenzene.

Directed Halogenation of Alkyl-Substituted Anilines

An alternative and often more direct strategy is the regioselective halogenation of an alkyl-substituted aniline. In the case of this compound, the starting material would be 2-n-propylaniline. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. Since the ortho positions are sterically hindered by the propyl group and the amino group itself, and the para position is open, direct iodination is expected to favor the desired 4-iodo product.

A straightforward and effective method for the para-iodination of anilines involves the use of molecular iodine in the presence of a mild base like sodium bicarbonate. researchgate.netorgsyn.org This approach is particularly effective for dialkylanilines, affording the 4-iodo derivative in nearly quantitative yields after a simple extraction. researchgate.net The reaction proceeds by adding the aniline to a biphasic mixture of an ethereal solvent and a saturated aqueous solution of sodium bicarbonate, followed by the addition of iodine. researchgate.net

Another common reagent for this transformation is N-iodosuccinimide (NIS). organic-chemistry.org The reaction of anilines with NIS, often in a solvent like acetonitrile (B52724), can provide the corresponding iodinated anilines. commonorganicchemistry.com The regioselectivity can be influenced by the reaction conditions and the presence of acid catalysts. organic-chemistry.org

Table 1: Directed Iodination of Substituted Anilines

| Substrate | Iodinating Agent | Base/Additive | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dimethylaniline | Iodine (I₂) | Sat. NaHCO₃ | Diethyl ether | Not specified | ~Quantitative | researchgate.netresearchgate.net |

| 2,6-Diisopropylaniline | Iodine (I₂) | Sat. NaHCO₃ | Diethyl ether | Not specified | ~Quantitative | researchgate.netresearchgate.net |

| Aniline | Iodine (I₂) | NaHCO₃ | Water | 12-15°C | 75-84% | orgsyn.org |

| Various Anilines | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (catalytic) | Not specified | Mild | Excellent | organic-chemistry.org |

Catalytic Synthesis Pathways

Catalytic methods, particularly those employing transition metals, have revolutionized the formation of carbon-nitrogen (C-N) and carbon-iodine (C-I) bonds, offering high efficiency, broad substrate scope, and functional group tolerance.

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-N and C-I Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.org The synthesis of this compound via this method would typically involve the coupling of an ammonia (B1221849) equivalent with a 1,4-dihalo-2-n-propylbenzene precursor.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective in promoting the amination of aryl halides. beilstein-journals.org The selection of the base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃) and solvent (e.g., toluene, dioxane) also significantly impacts the reaction outcome. libretexts.orgbeilstein-journals.org While highly efficient for many substrates, a potential side reaction is the hydrodehalogenation of the arene. wikipedia.org

While homogeneous palladium catalysts are most common for Buchwald-Hartwig reactions, heterogeneous catalysts like palladium on carbon (Pd/C) have also been explored. Pd/C offers advantages such as ease of separation and potential for recycling. However, its application in C-N cross-coupling is less developed compared to homogeneous systems and may require specific conditions to be effective.

Table 2: Palladium-Catalyzed Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10 mol%) | X-Phos (10 mol%) | KOt-Bu | Toluene | 100°C (MW) | High | beilstein-journals.org |

| Aryl Bromides | Secondary Amines | Pd[P(o-Tolyl)₃]₂ | - | Not specified | Toluene | Not specified | Good | wikipedia.org |

| Aryl Iodides | Primary Amines | Not specified | BINAP or DPPF | Not specified | Dioxane | Not specified | Good | wikipedia.org |

| Aryl Halides | Various Amines | Pd(OAc)₂ or Pd₂(dba)₃ | Various | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | RT to >100°C | Generally High | libretexts.org |

Copper-catalyzed aminations, often referred to as Ullmann or Ullmann-type condensations, represent a classical and still valuable method for the formation of C-N bonds. organic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts and often involve stoichiometric amounts of copper. organic-chemistry.org However, modern advancements have led to the development of more efficient catalytic systems using soluble copper salts and various ligands.

The synthesis of this compound via an Ullmann reaction would involve the coupling of a 1,4-dihalo-2-n-propylbenzene with an ammonia source. Aryl iodides are generally more reactive than aryl bromides or chlorides in these reactions. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.

Recent developments in copper catalysis have introduced milder reaction conditions and a broader substrate scope. The use of ligands such as diamines or amino acids can significantly improve the efficiency of the amination. These newer protocols often allow for the use of catalytic amounts of copper, making the process more economical and environmentally friendly. For instance, copper-catalyzed amination of organozinc nucleophiles has been reported as an effective method. nih.govorganic-chemistry.org

Table 3: Copper-Catalyzed Amination of Aryl Halides

| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Iodides | Various Amines | CuI | Diamines | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | High Temp. | organic-chemistry.org |

| Aryl Halides | R₂NOC(O)Ph | Copper Salts | None specified | Not specified | Not specified | Not specified | nih.govorganic-chemistry.org |

| 2-Halopyridines | Aliphatic Amines | CuI or Cu Nanoparticles | 2-Isobutyrylcyclohexanone | Not specified | DMSO | Not specified | researchgate.net |

Photocatalytic Dehydrogenation and Aromatization Strategies

Visible-light photocatalysis has emerged as a powerful tool for the construction of aromatic compounds through catalytic dehydrogenation (CD). rsc.org This approach offers a mild and efficient alternative to traditional methods that often require harsh conditions. rsc.org The synthesis of N-aryl amines can be achieved through the visible-light-induced photocatalytic dehydrogenation of allylic amines. rsc.org This strategy, however, can be challenging due to the potential for unwanted side reactions involving the amine functionality under photocatalytic conditions. rsc.org

A non-canonical cross-coupling approach for the synthesis of anilines utilizes saturated cyclohexanones as surrogates for aryl electrophiles. nih.govmanchester.ac.uk This method involves the condensation of an amine with a carbonyl group, which ensures a predetermined and site-selective formation of the carbon-nitrogen bond. nih.govmanchester.ac.uk Subsequently, a photoredox- and cobalt-based catalytic system facilitates the progressive desaturation of the cyclohexene (B86901) ring to yield the final aniline product. nih.govmanchester.ac.uk This strategy circumvents common selectivity issues encountered in traditional aromatic chemistry, as functionalized cyclohexanones are readily accessible with high regiocontrol. nih.govmanchester.ac.uk The utility of this C-N coupling protocol has been demonstrated in the preparation of commercial medicines and the late-stage functionalization of natural products. nih.govmanchester.ac.uk

In a related approach, a highly selective synthesis of primary anilines from cyclohexanones and ammonia has been developed using a magnesium hydroxide-supported palladium nanoparticle catalyst. acs.org This method proceeds via an efficient acceptorless dehydrogenative aromatization. The reaction is believed to initiate with the condensation of cyclohexanones and ammonia to form cyclohexanimine intermediates, which then undergo a series of dehydrogenation steps on the palladium nanoparticles to afford the primary aniline. acs.org

| Method | Starting Materials | Catalyst/Conditions | Key Features | Reference |

| Photocatalytic Dehydrogenation | Allylic amines | Visible-light photoredox catalysis | Synthesis of N-aryl amines under mild conditions. | rsc.org |

| Amination-Aromatization | Saturated cyclohexanones, Amines | Photoredox and cobalt-based catalysis | Site-selective C-N bond formation, bypasses aromatic substitution selectivity issues. | nih.govmanchester.ac.uk |

| Acceptorless Dehydrogenative Aromatization | Cyclohexanones, Ammonia | Mg(OH)₂-supported Pd nanoparticles | Highly selective for primary anilines, acceptorless process. | acs.org |

Hydroamination Reactions for Functionalized Anilines

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for the synthesis of amines and their derivatives. wikipedia.orglibretexts.org While the reaction is generally not spontaneous and requires catalysis, it has been successfully applied to a wide range of substrates, including the synthesis of functionalized anilines. wikipedia.org

Proton-catalyzed hydroamination and hydroarylation of alkenes with anilines have been demonstrated using anilinium salts with weakly coordinating counterions, such as [PhNH₃][B(C₆F₅)₄]. acs.org This catalyst facilitates the addition of anilines to various alkenes, including styrenes and norbornene. acs.org The selectivity between the hydroamination and hydroarylation products can be controlled by adjusting the reaction time, temperature, and substrate substitution. acs.org Electron-withdrawing substituents on the aniline tend to favor the formation of the hydroamination product. acs.org

Lanthanide salts have also been shown to be effective catalysts for the intermolecular hydroamination of unactivated alkenes with anilines, yielding Markovnikov products in good yields. organic-chemistry.org This methodology is cost-effective and demonstrates high atom economy. organic-chemistry.org Furthermore, copper nanoparticles supported on montmorillonite (B579905) K10 have been utilized for the hydroamination of terminal alkynes with anilines, showing quantitative conversion to the corresponding imines with high regioselectivity for the Markovnikov product. conicet.gov.ar

| Catalyst System | Substrates | Product Type | Key Features | Reference |

| [PhNH₃][B(C₆F₅)₄] | Alkenes, Anilines | Hydroamination/Hydroarylation | Tunable selectivity, tolerant of various functional groups. | acs.org |

| Lanthanide Salts | Unactivated Alkenes, Anilines | Markovnikov Amines | Cost-effective, high atom economy. | organic-chemistry.org |

| Copper Nanoparticles/MK10 | Terminal Alkynes, Anilines | Markovnikov Imines | Quantitative conversion, high regioselectivity. | conicet.gov.ar |

Multicomponent Reaction (MCR) Frameworks for Substituted Anilines

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, have become a powerful tool in synthetic chemistry for the rapid generation of molecular diversity. mdpi.com

A facile method for the synthesis of meta-substituted arylamines involves a three-component cyclo-condensation/aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org This approach allows for the gram-scale synthesis of various anilines from readily available starting materials. rsc.org A similar one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed from heterocycle-substituted 1,3-diketones, acetone, and amines. beilstein-journals.org The success of this reaction is influenced by the electron-withdrawing nature of the heterocyclic substituent on the 1,3-diketone. beilstein-journals.org

Gold(I) catalysis has been employed in a three-component domino reaction for the synthesis of substituted anilines. rsc.org In this process, a cationic gold catalyst selectively activates two different alkynes, leading to the formation of a pyrrole (B145914) intermediate, which then undergoes a Diels-Alder reaction to furnish the substituted aniline. rsc.org

The development of synthetic methods that avoid the use of metals and additives is a key goal in green chemistry. A metal- and additive-free method for the de novo synthesis of meta-substituted anilines has been reported based on the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines. rsc.orgrsc.org This multicomponent approach provides access to anilines with uncommon substitution patterns and is suitable for generating combinatorial libraries of compounds. rsc.orgrsc.org

Another catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been achieved from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.gov The reaction proceeds through a sequential imine condensation-isoaromatization pathway under mild conditions. nih.gov Furthermore, a transition-metal-free method for the synthesis of primary anilines from boronic acids and hydroxylamine-O-sulfonic acid (HSA) under basic aqueous conditions has been developed. acs.org This reaction is particularly effective for electron-rich substrates and tolerates a wide range of functional groups. acs.org

| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |

| Cyclo-condensation/Aromatization | Acetone, Amines, 1,3-Diketones | Conventional heating or microwave irradiation | Facile access to meta-substituted anilines. | rsc.org |

| Domino Reaction | Two different Alkynes, Amine | Gold(I) catalyst | Modular synthesis of a variety of substituted anilines. | rsc.org |

| De Novo Synthesis | Methylvinyl ketones, N-Acylpyridinium salts, Amines | Metal- and additive-free | Access to anilines with uncommon substitution patterns. | rsc.orgrsc.org |

| Imine Condensation-Isoaromatization | (E)-2-Arylidene-3-cyclohexenones, Primary amines | Catalyst- and additive-free | Mild reaction conditions, operational simplicity. | nih.gov |

| Amination of Boronic Acids | Arylboronic acids, H₂N-OSO₃H (HSA) | Basic aqueous conditions, metal-free | Effective for electron-rich substrates, good functional group tolerance. | acs.org |

Green Chemistry Approaches in Iodoaniline Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of iodoaniline synthesis, this translates to the development of methodologies that utilize environmentally benign solvents, avoid toxic reagents, and improve atom economy.

A novel, microwave-assisted method for producing anilines from activated aryl halides has been reported. tandfonline.com This high-yielding method eliminates the need for organic solvents and catalysts, making it a more efficient and eco-friendly alternative for the synthesis of important pharmaceutical building blocks. tandfonline.com Another sustainable approach involves the synthesis of azoxybenzenes from the oxidation of anilines using oxone in a mixture of acetonitrile and water, followed by reductive dimerization catalyzed by DIPEA. acs.org This method is environmentally friendly, transition-metal-free, and operates under ambient conditions. acs.org

The synthesis of halogenated anilines can also be achieved through the treatment of N,N-dialkylaniline N-oxides with thionyl halides. nih.gov This method provides a practical route to electron-rich aryl halides. nih.gov Additionally, a synthetic method for halogenated anilines has been developed using a carbon-coated nickel nanocomposite as a catalyst for the hydrogenation reduction of halogenated nitrobenzenes. google.com This catalyst exhibits excellent activity, selectivity, and safety, and effectively mitigates the problem of dehalogenation during the reaction. google.com

Stereoselective Synthesis of Chiral Iodoaniline Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is of paramount importance in modern organic chemistry, particularly for the preparation of pharmaceuticals. Several strategies have been developed for the asymmetric synthesis of chiral iodoaniline derivatives.

A library of novel C-N axially chiral iodoarenes has been synthesized in a three-step process starting from commercially available aniline derivatives. nih.gov These chiral iodoarenes have been successfully employed as organocatalysts for the stereoselective α-oxytosylation of ketones with good stereochemical control. nih.gov Similarly, a family of chiral iodoaniline-lactate based catalysts has been synthesized and used to promote the α-oxysulfonylation of ketones in shorter reaction times and with higher yields and enantioselectivities. researchgate.netacs.org

Chiral phosphoric acids have been utilized as catalysts for the highly regio- and enantioselective Friedel-Crafts alkylation of aniline derivatives with in situ generated ortho-quinone methides, affording a wide range of enantioenriched triarylmethanes. acs.org Furthermore, an organocatalytic direct asymmetric indolization of anilines has been achieved through an enantioselective [3+2] annulation, yielding optically active tetrahydroindole pyrazolinones with two contiguous chiral aza-quaternary carbon centers. acs.org

| Catalyst/Reagent | Reaction Type | Chiral Product | Key Features | Reference |

| C-N Axially Chiral Iodoarenes | α-Oxytosylation of ketones | Chiral α-oxytosylated ketones | Organocatalytic, good stereochemical control. | nih.gov |

| Chiral Iodoaniline-Lactate Catalysts | α-Oxysulfonylation of ketones | Chiral α-oxysulfonylated ketones | High yields and enantioselectivities. | researchgate.netacs.org |

| Chiral Phosphoric Acid | Friedel-Crafts alkylation | Enantioenriched triarylmethanes | Highly regio- and enantioselective. | acs.org |

| Chiral Phosphoric Acid | [3+2] Annulation | Optically active tetrahydroindole pyrazolinones | Asymmetric indolization from simple anilines. | acs.org |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Reactivity Patterns of the Anilino and Aryl Iodide Moieties

The 4-Iodo-2-n-propylaniline molecule possesses two key reactive centers: the nucleophilic primary amino group and the electrophilic carbon atom bearing the iodine substituent. The aryl iodide is particularly notable for its ability to participate in reactions involving hypervalent iodine, which can serve as a catalyst for various cyclization processes. beilstein-journals.orgnih.gov The reactivity of these hypervalent iodine reagents is founded on the strong electrophilicity of the iodine center and the excellent leaving group ability of the aryl iodine moiety. nih.gov

The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, making the aryl iodide an excellent leaving group. This characteristic is central to its utility in transition metal-catalyzed cross-coupling reactions, where the oxidative addition of the aryl iodide to a low-valent metal center is often a facile and rate-determining step. nih.gov The high reactivity of the C-I bond allows for selective transformations at this position, even in the presence of other, less reactive halogen substituents. nih.govwikipedia.org

Conversely, the primary amino group (-NH₂) confers nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, making it a site for alkylation, acylation, and condensation reactions. This group is fundamental in the construction of nitrogen-containing heterocyclic systems. nptel.ac.in

Cross-Coupling Reactions of the Aryl Iodide Functional Group

The aryl iodide functionality is a cornerstone for the construction of new chemical bonds, primarily through palladium-catalyzed cross-coupling reactions. These methods offer powerful strategies for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The aryl iodide of this compound is an ideal substrate for several key C-C bond-forming reactions.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The process is typically co-catalyzed by palladium and copper complexes and proceeds under mild conditions, making it highly useful in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond ensures that this compound is an excellent coupling partner. The reaction's regioselectivity is pronounced; in molecules with multiple different halogen atoms, the alkyne preferentially adds to the site of the more reactive iodide substituent. libretexts.org

| Reaction Component | Typical Reagents and Conditions |

| Aryl Halide | This compound |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene, Propyne) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Amine Base (e.g., Et₃N, piperidine) |

| Solvent | THF, DMF, Acetonitrile (B52724) |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.gov This transformation is a powerful tool for creating C(sp²)-C(sp²) bonds and exhibits excellent trans selectivity. organic-chemistry.org The reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org Given the high reactivity of aryl iodides, this compound would readily participate in this reaction to yield functionalized styrene derivatives.

| Reaction Component | Typical Reagents and Conditions |

| Aryl Halide | This compound |

| Alkene | Activated Alkene (e.g., Styrene, n-Butyl Acrylate) |

| Palladium Catalyst | Pd(OAc)₂, Pd(dba)₂, Pd/C |

| Ligand | Phosphine (B1218219) Ligands (e.g., PPh₃, P(o-tolyl)₃) or Phosphine-Free Systems |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

Suzuki Reaction: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org It is widely used to synthesize biphenyls, polyolefins, and styrenes. wikipedia.org A key feature of the Suzuki coupling is the requirement of a base to activate the organoboron species, which facilitates the crucial transmetalation step. organic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it highly suitable for substrates like this compound, where the amino group remains unaffected. nih.govnih.gov

| Reaction Component | Typical Reagents and Conditions |

| Aryl Halide | This compound |

| Organoboron Reagent | Aryl- or Vinyl-boronic Acid/Ester |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃, KF |

| Solvent | Toluene, Dioxane, DMF, often with water |

The formation of carbon-nitrogen bonds is critical in the synthesis of pharmaceuticals and materials. tcichemicals.comresearchgate.net The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for constructing C-N bonds by reacting an aryl halide with an amine in the presence of a strong base. tcichemicals.com This reaction would allow the aryl iodide of this compound to be coupled with a variety of primary or secondary amines, leading to the synthesis of unsymmetrical N,N'-diaryl- or N-alkyl-N'-aryl-p-phenylenediamines. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields.

| Reaction Component | Typical Reagents and Conditions |

| Aryl Halide | This compound |

| Amine | Primary or Secondary Alkyl- or Arylamine |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, Electron-Rich Phosphines (e.g., BINAP, Xantphos) |

| Base | Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄) |

| Solvent | Anhydrous, Aprotic Solvents (e.g., Toluene, Dioxane) |

Chemical Transformations Involving the Primary Amino Group

The primary amino group of this compound is a versatile functional handle for derivatization and the construction of heterocyclic scaffolds.

Primary anilines can be converted into isothiocyanates (-NCS), which are valuable intermediates in organic synthesis. nih.gov This transformation is typically achieved by reacting the aniline (B41778) with reagents such as thiophosgene or 1,1'-thiocarbonyldiimidazole. The resulting 4-iodo-2-n-propylphenyl isothiocyanate serves as a precursor for a multitude of sulfur- and nitrogen-containing heterocycles. For example, isothiocyanates are key building blocks for synthesizing thioureas, thiazoles, and other heteroaromatic systems that are prevalent in medicinal chemistry. nih.govmdpi.com Derivatization is also a common strategy used in the analytical determination of isothiocyanates. nih.govresearchgate.net

The nucleophilic nature of the aniline nitrogen enables its participation in various condensation and cyclization reactions to form stable heterocyclic rings. nih.govmdpi.com

Condensation Reactions: Anilines readily condense with carbonyl-containing compounds. mdpi.com For instance, the reaction of an aniline with a vinyl ether in the presence of an iodine catalyst can lead to the formation of quinoline derivatives. mdpi.com In this type of reaction, iodine species can play a dual role, acting as both an oxidant and an activator for the vinyl ether through the formation of hydrogen iodide. mdpi.com Such a reaction with this compound would produce a highly substituted quinoline core, a privileged scaffold in drug discovery.

Cyclization Reactions: The aniline nitrogen can act as an intramolecular nucleophile to forge heterocyclic rings. Electrophilic cyclization of N-(2-alkynyl)anilines, for example, is a well-established method for synthesizing substituted quinolines. researchgate.net This process can be promoted by various electrophiles, including molecular iodine (I₂), which leads to the incorporation of an iodine atom into the heterocyclic product. researchgate.net Molecular iodine is an effective electrophile that can be polarized by the pi electrons of an alkene or alkyne, initiating an intramolecular attack from a tethered nucleophile, such as the aniline nitrogen, to form a ring. nih.govbeilstein-journals.org This strategy provides a direct route to functionalized heterocycles from appropriately designed aniline derivatives.

Radical Reactions and the Generation of Dehydroanilinium Intermediates

Currently, there is no specific information available in the scientific literature detailing the radical reactions of this compound or its potential to generate dehydroanilinium intermediates.

Polymerization and Oligomerization Phenomena

The synthesis of polyanilines through the polymerization of aniline and its derivatives is a well-established field. These polymers are known for their conductive properties, which can be tuned by the nature of the substituents on the aniline monomer. rsc.orgnih.govresearchgate.net In principle, this compound could serve as a monomer for the synthesis of a functionalized polyaniline. The presence of the n-propyl group would likely enhance the solubility of the resulting polymer in organic solvents, a common strategy to improve the processability of polyanilines. rsc.orgnih.govresearchgate.net The iodine atom could potentially be used for further post-polymerization modifications.

However, there are no specific studies in the available literature that describe the polymerization of this compound or the properties of the resulting polymer. The steric hindrance from the ortho-n-propyl group might influence the polymerization process and the final polymer structure.

Conjugated polymers are a class of materials with alternating single and double bonds, leading to delocalized π-electrons and interesting electronic and optical properties. While aniline derivatives can be part of conjugated systems, there is no specific information available on the incorporation of this compound into such polymer backbones.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization and rearrangement reactions are important transformations in organic synthesis. For aniline derivatives, these reactions can lead to the formation of various heterocyclic compounds. For instance, ortho-haloanilines can undergo cyclization reactions to form indoles and other nitrogen-containing heterocycles.

Despite the potential for such reactions, there is no specific research available on the intramolecular cyclization or rearrangement processes of this compound. The specific substitution pattern of this compound could theoretically lead to unique cyclized or rearranged products, but this remains an uninvestigated area of its chemistry.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 4-Iodo-2-n-propylaniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the benzene ring. Due to the substitution pattern, these protons would exhibit a specific splitting pattern (multiplicity). The n-propyl group would show three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons attached to the aromatic ring. The amine (-NH₂) protons would typically appear as a broad singlet. hw.ac.uk The chemical shifts (δ) are influenced by the electronic effects of the iodo, propyl, and amino substituents. oregonstate.educompoundchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a separate signal. The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the iodine would be significantly shifted. The n-propyl group would exhibit three separate signals for its three carbon atoms. Quaternary carbons, those without attached hydrogens, typically show weaker signals. hw.ac.ukoregonstate.edu

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the structure of the n-propyl chain and the relative positions of the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic-H (position 3) | ~7.4 | d (doublet) | ~138 |

| Aromatic-H (position 5) | ~7.2 | dd (doublet of doublets) | ~130 |

| Aromatic-H (position 6) | ~6.6 | d (doublet) | ~115 |

| -NH₂ | ~3.6 (broad) | s (singlet) | N/A |

| Ar-CH₂- | ~2.5 | t (triplet) | ~38 |

| -CH₂-CH₃ | ~1.6 | sextet | ~24 |

| -CH₃ | ~0.9 | t (triplet) | ~14 |

| C1-NH₂ | N/A | N/A | ~145 |

| C2-Propyl | N/A | N/A | ~128 |

| C4-Iodo | N/A | N/A | ~85 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. github.iopdx.eduabdn.ac.uk

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis

Chromatographic techniques are essential for verifying the purity of this compound and for its quantitative determination in mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating and quantifying non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). rsc.orgsigmaaldrich.com The compound would be detected as it elutes from the column, typically using a UV detector set to a wavelength where the aniline (B41778) derivative strongly absorbs light. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for purity assessment (e.g., >98%) and accurate quantification. capes.gov.brthermofisher.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. d-nb.info The sample is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. acs.orgepa.gov A nitrogen-phosphorus detector (NPD) can be used for selective and sensitive detection of the nitrogen-containing aniline. acs.org GC analysis provides information on the presence of any volatile impurities, such as starting materials or by-products from its synthesis. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation patterns. wikipedia.org

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•). The m/z of this ion corresponds to the molecular weight of the compound. For this compound (C₉H₁₂IN), the expected molecular weight is approximately 261.12 g/mol .

The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The fragmentation of anilines often involves cleavage of bonds adjacent to the aromatic ring. libretexts.org For this compound, key fragmentation pathways could include:

Loss of the propyl group: Cleavage of the bond between the propyl group and the benzene ring.

Loss of an ethyl radical: A common fragmentation for propyl-substituted benzenes is the loss of a C₂H₅ radical (29 mass units) via cleavage of the C-C bond beta to the ring, leading to a stable benzylic cation.

Loss of iodine: Cleavage of the carbon-iodine bond.

Analyzing these fragmentation patterns helps to confirm the proposed structure. acs.orgyoutube.com

Predicted Mass Spectrometry Data

| m/z Value | Predicted Fragment Identity |

|---|---|

| 261 | [M]⁺• (Molecular Ion) |

| 232 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 134 | [M - I]⁺ (Loss of iodine atom) |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding (involving the -NH₂ group) and other non-covalent interactions. iucr.orgresearchgate.net This information is crucial for understanding the physical properties of the solid material. The analysis of related substituted aniline structures shows that molecular shape and intermolecular forces dictate the crystal packing. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is characteristic of its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups.

N-H Stretching: The primary amine (-NH₂) group will typically show two sharp to medium intensity bands in the region of 3300-3500 cm⁻¹. ias.ac.in

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the n-propyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group gives a band around 1600 cm⁻¹.

C-N Stretching: This vibration typically appears in the 1250-1350 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range. researchgate.netnih.govnih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. jst.go.jp It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the vibrations of the aromatic ring and the C-C backbone of the propyl group. The interaction between the amine group and a metal surface can significantly affect the Raman signal, a phenomenon studied in Surface-Enhanced Raman Spectroscopy (SERS). acs.orgresearchgate.netarxiv.org

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| N-H Bend | ~1600 | IR |

| C-N Stretch | 1250 - 1350 | IR |

| C-I Stretch | 500 - 600 | IR, Raman |

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior and Thermal Stability

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. tainstruments.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point of this compound, which would appear as an endothermic peak on the DSC thermogram. It can also be used to study other phase transitions, such as crystallization or glass transitions, providing insight into the material's thermal behavior. libretexts.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis provides information about the thermal stability and decomposition profile of the compound. For this compound, a TGA curve would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This is crucial for determining the upper-temperature limit for its handling and storage. The combination of TGA and DSC in a simultaneous thermal analyzer (STA) can provide comprehensive information on thermal events and associated mass changes. researchgate.netnetzsch.comnih.gov

Computational and Theoretical Chemistry of 4 Iodo 2 N Propylaniline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure and predict the energetics of 4-Iodo-2-n-propylaniline. nih.govscispace.com

DFT, in particular, has become a popular method due to its balance of accuracy and computational cost. nih.gov It is used to determine key electronic properties by calculating the electron density of the molecule. scispace.comrsc.org For this compound, these calculations can elucidate the distribution of electrons, identify regions of high or low electron density, and compute the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir Calculations on similar aromatic amines and iodo-compounds suggest the values would fall within predictable ranges.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.0 to -5.5 eV | Indicates electron-donating capability (nucleophilicity), primarily localized on the aniline (B41778) ring and amino group. |

| LUMO Energy | ~ -0.5 to 0.0 eV | Indicates electron-accepting capability (electrophilicity), with contributions from the aromatic ring and the C-I bond. |

| HOMO-LUMO Gap | ~ 4.5 to 5.0 eV | Reflects chemical reactivity and stability; a smaller gap suggests higher reactivity. ijcce.ac.ir |

| Dipole Moment | ~ 2.0 to 2.5 D | Quantifies the overall polarity of the molecule, arising from the electronegativity differences between I, N, and C atoms. |

| Electron Density | Highest on N atom and ortho/para positions of the aniline ring. Lowest around the iodine atom (σ-hole). | Determines sites for electrophilic and nucleophilic attack. |

Note: The values in this table are illustrative estimates based on DFT calculations performed on analogous molecules and general principles of quantum chemistry.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping the pathways of chemical reactions. For this compound, theoretical calculations can be employed to investigate the mechanisms of reactions such as electrophilic aromatic substitution, N-alkylation, or metal-catalyzed cross-coupling reactions.

By calculating the potential energy surface for a given reaction, chemists can identify the lowest-energy path from reactants to products. This process involves locating and characterizing the geometry and energy of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. mdpi.com Transition state analysis confirms the pathway connecting reactants to products and the height of the energy barrier (activation energy) determines the reaction rate. For instance, in the iodination of anilines, DFT calculations can help elucidate the nature of the active iodinating species and the energetics of the substitution steps. researchgate.net

Prediction of Molecular Reactivity and Regioselectivity Profiles

The reactivity of this compound and the likely outcome of its reactions (regioselectivity) can be predicted using reactivity descriptors derived from quantum chemical calculations. boronmolecular.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. nih.gov For this compound, MEP analysis would show negative potential (red/yellow) around the nitrogen atom, indicating its nucleophilic character and suitability for electrophilic attack (e.g., protonation, alkylation). A region of positive potential (a "σ-hole") would be predicted on the outer side of the iodine atom, making it an electrophilic site for halogen bonding. nih.gov

Fukui Functions: These functions analyze how the electron density of a molecule changes upon the addition or removal of an electron. They are used to identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed), thus predicting regioselectivity in reactions.

Conformational Analysis and Investigation of Intermolecular Interactions

The three-dimensional structure and intermolecular forces of this compound dictate its physical properties and behavior in condensed phases.

Conformational Analysis: The n-propyl group attached to the aniline ring is flexible and can adopt several conformations (e.g., anti, gauche). Computational methods can be used to calculate the relative energies of these different conformers to determine the most stable arrangement in the gas phase or in solution. nih.gov

Intermolecular Interactions: this compound can participate in several key non-covalent interactions:

Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as an acceptor. In the solid state, this can lead to the formation of N-H···N hydrogen bonds, linking molecules together. nih.govresearchgate.net

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential known as a σ-hole, allowing it to act as a halogen bond donor, interacting with nucleophiles or lone pairs (e.g., from a solvent or another molecule's nitrogen atom). nih.govnih.gov The interplay between halogen bonding and other interactions like π–π stacking can influence the crystal packing of molecules. chemrxiv.orgchemrxiv.org

Table 2: Typical Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Hydrogen Bond | Amine (N-H) | Nitrogen (lone pair) | -3 to -6 |

| Halogen Bond | Iodine (σ-hole) | Nitrogen (lone pair), π-system | -2 to -5 |

| π–π Stacking | Aniline Ring | Aniline Ring | -1 to -3 |

Note: Energy values are representative and can vary based on molecular geometry and environment.

In Silico Prediction of Molecular Properties and Thermodynamic Parameters

In silico methods allow for the prediction of a wide range of molecular and bulk properties before a compound is ever synthesized, guiding experimental work. arxiv.org Using the molecular structure as the only input, various models can estimate physicochemical and thermodynamic parameters. researchgate.net

For this compound, these predictions can include:

Physicochemical Properties: LogP (lipophilicity), polarizability, and topological polar surface area (TPSA).

Thermodynamic Parameters: Standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cv). nih.gov

These computational approaches often utilize quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of known molecules. osti.govchemrxiv.orgosti.gov

Molecular Modeling and Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular modeling and molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govnih.gov

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. cornell.edu An MD simulation of this compound could be used to:

Study the conformational flexibility of the n-propyl chain in a solvent environment.

Simulate the diffusion and transport properties of the molecule in a liquid.

Investigate how molecules of this compound aggregate in solution or arrange themselves at an interface. worktribe.com

Explore the stability of intermolecular interactions, such as hydrogen or halogen bonds, by observing their lifetimes and dynamics at a given temperature. researchgate.net

These simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of the material, offering a more complete picture of its chemical nature.

Applications in Advanced Chemical Synthesis and Materials Science Research

Precursors and Building Blocks in Complex Organic Synthesis

The presence of an amino group, an iodine atom, and an alkyl chain makes 4-Iodo-2-n-propylaniline a versatile building block in organic synthesis. The amino group can be readily transformed into a variety of other functional groups, while the iodine atom is an excellent leaving group for cross-coupling reactions.

Synthesis of Heterocyclic Frameworks and Polybenzamides

Iodoanilines are valuable precursors in the synthesis of heterocyclic compounds, particularly quinolines. nih.govnih.gov Various synthetic methods, such as the Friedländer synthesis and Doebner-von Miller reaction, utilize anilines to construct the quinoline core. pharmaguideline.com The iodine substituent on the aniline (B41778) ring can be retained in the final product, offering a handle for further functionalization. For instance, 6-iodo-substituted carboxy-quinolines have been synthesized from iodoaniline through a one-pot, three-component reaction. nih.gov Although specific studies employing this compound for the synthesis of heterocyclic frameworks are not extensively documented, its structural similarity to other iodoanilines suggests its potential in this area.

In the realm of polymer chemistry, aromatic diamines are key monomers for the synthesis of high-performance polymers like polybenzamides. researchgate.netijert.org While direct polymerization of this compound to form polybenzamides has not been detailed in available research, its derivatives could potentially serve as monomers. The synthesis of aromatic polyamides often involves the polycondensation of an aromatic diamine with an aromatic dicarboxylic acid. ntu.edu.tw

Development of Chiral Catalysts and Ligands

Chiral iodoarenes have emerged as important precursors for the development of catalysts in asymmetric synthesis. nih.govrsc.org Specifically, chiral iodoaniline-lactate based catalysts have been synthesized and shown to be effective in promoting α-oxysulfonylation of ketones with high yields and enantioselectivities. acs.orgscispace.com The synthesis of these catalysts involves the reaction of iodoaniline derivatives with (S)-methyl- or (S)-ethyl lactate. acs.org While the specific use of this compound in the development of such chiral catalysts has not been reported, the established methodology for creating chiral catalysts from iodoanilines indicates a potential application for this compound. The development of new chiral catalysts is an active area of research, with a focus on creating efficient and selective catalysts for various organic transformations. nih.gov

Role in Polymer Chemistry and Conductive Materials

Substituted anilines are important monomers in the synthesis of functionalized polymers, particularly conductive polymers like polyaniline. doi.orgscielo.br The properties of the resulting polymer can be tuned by the nature of the substituent on the aniline ring.

Monomeric Units for Functionalized Conductive Polyanilines

Polyaniline is an intrinsically conducting polymer that can be synthesized by the oxidative polymerization of aniline. researchgate.net The polymerization of substituted anilines can lead to functionalized polyanilines with modified properties. doi.org However, the steric and electronic effects of the substituents can influence the polymerization process and the properties of the resulting polymer. While the polymerization of various substituted anilines has been investigated, specific studies on the use of this compound as a monomer for functionalized conductive polyanilines are not widely reported in the scientific literature.

Materials for Opto- and Nanoelectronics

Conducting polymers, including polyaniline and its derivatives, have been investigated for their potential applications in optoelectronic and nanoelectronic devices. ijseas.comacs.org The optical and electronic properties of these materials can be tailored by modifying their chemical structure. researchgate.netkpi.ua The introduction of substituents on the polyaniline backbone can affect its band gap and conductivity. ijseas.com Research into the specific optoelectronic or nanoelectronic applications of polymers derived from this compound is not currently available.

Functionalization of Advanced Materials and Nanomaterials (e.g., Graphene Oxide)

The functionalization of nanomaterials like graphene oxide with organic molecules is a key strategy to tailor their properties for specific applications. nih.govnih.gov Aniline and its derivatives have been used to functionalize graphene oxide, leading to materials with enhanced properties. researchgate.netresearchgate.net The functionalization can be achieved through covalent or non-covalent interactions. nih.gov The amino group of aniline can react with the oxygen-containing functional groups on the surface of graphene oxide. researchgate.net While the general use of anilines for graphene oxide functionalization is established, specific reports on the use of this compound for this purpose are not readily found in the literature. The presence of the iodo- and n-propyl groups could, in principle, impart specific functionalities to the modified graphene oxide.

| Application Area | Specific Use | Status of Research on this compound |

| Complex Organic Synthesis | Precursor for Heterocyclic Frameworks (e.g., Quinolines) | Potential application based on known reactivity of iodoanilines; specific studies are not prominent. |

| Precursor for Polybenzamides | Potential as a monomer derivative; direct polymerization not documented. | |

| Development of Chiral Catalysts and Ligands | Potential based on the synthesis of chiral catalysts from other iodoanilines; specific use not reported. | |

| Polymer Chemistry | Monomer for Functionalized Conductive Polyanilines | Not extensively reported in available literature. |

| Materials Science | Materials for Opto- and Nanoelectronics | Not documented in available research. |

| Functionalization of Graphene Oxide | Potential application based on the known functionalization with aniline derivatives; specific studies are not available. |

Design and Synthesis of Chemically Active Scaffolds for Receptor Binding Studies

The strategic incorporation of a halogen atom, such as iodine, into a molecular scaffold is a powerful tool in the design of probes for receptor binding studies. The compound this compound, with its specific substitution pattern, offers a unique platform for the development of such scaffolds. The presence of the iodine atom at the 4-position is particularly advantageous for the synthesis of radiolabeled ligands, which are indispensable for in vitro and in vivo receptor binding assays.

The primary application of this compound in this context lies in its potential as a precursor for isotopically labeled molecules. The carbon-iodine bond can be readily subjected to radioiodination reactions, allowing for the introduction of radioactive isotopes of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I. These radioisotopes emit detectable radiation, enabling the precise quantification of ligand binding to its target receptor.

The synthesis of a chemically active scaffold using this compound would typically involve a multi-step process. The aniline functional group provides a reactive handle for further chemical modifications, allowing for the attachment of various pharmacophores known to interact with a specific receptor of interest. The n-propyl group at the 2-position can influence the steric and electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for the target receptor.

Illustrative Synthetic Scheme for a Receptor Ligand Precursor:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Acyl chloride (R-COCl) | Pyridine, Dichloromethane, 0 °C to rt | N-(4-iodo-2-n-propylphenyl)amide |

| 2 | N-(4-iodo-2-n-propylphenyl)amide | [¹²⁵I]NaI, Chloramine-T, Buffer (pH 7.4) | N-([¹²⁵I]iodo-2-n-propylphenyl)amide |

This table presents a generalized synthetic route. The specific acyl chloride and reaction conditions would be tailored to the target receptor.

The resulting radiolabeled ligand can then be used in competitive binding assays to determine the binding affinity of other unlabeled compounds for the same receptor. In these assays, the radioligand and a test compound compete for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is a measure of its binding affinity.

Catalyst Development and Mechanistic Investigations in Organic Transformations

In the realm of catalyst development and mechanistic studies, this compound serves as a valuable substrate and building block. The reactivity of the carbon-iodine bond is a key feature that allows this compound to participate in a variety of catalytic cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The electron-donating nature of the amino group and the alkyl substituent can influence the reactivity of the aryl iodide, making it an interesting substrate for studying the mechanism of various catalytic cycles. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are particularly relevant.

Application in Palladium-Catalyzed Cross-Coupling Reactions:

The utility of this compound as a coupling partner is demonstrated in its reactions with various nucleophiles and organometallic reagents. For instance, in a Suzuki coupling, it can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Table of Illustrative Cross-Coupling Reactions:

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-2-n-propylaniline |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Alkenyl-2-n-propylaniline |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl-2-n-propylaniline |

The specific conditions and ligands would be optimized for each transformation.

Mechanistic investigations involving this compound could focus on several aspects of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The electronic and steric effects of the n-propyl and amino groups on the rate and efficiency of these elementary steps can provide valuable insights into the reaction mechanism. For example, the rate of oxidative addition of the palladium(0) catalyst to the C-I bond can be compared with that of other substituted iodoanilines to elucidate the electronic influence of the substituents.

Furthermore, the aniline moiety can act as a directing group in certain transformations, influencing the regioselectivity of the reaction. The study of such effects contributes to the rational design of new catalysts and the development of more efficient and selective synthetic methodologies.

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of functionalized anilines and related iodinated compounds often involves multi-step procedures with challenges such as low atom economy and the generation of hazardous by-products. researchgate.net Future research is increasingly focused on developing greener and more efficient synthetic routes.

One promising avenue is the adoption of chemoenzymatic processes. The use of enzymes like nitroreductases for the reduction of nitroaromatics offers a sustainable alternative to conventional hydrogenation methods that rely on precious metals and high-pressure hydrogen gas. acs.orgnih.gov This approach, which can be performed in aqueous media at ambient temperature and pressure, demonstrates high chemoselectivity, even with sensitive functional groups like halides. acs.orgnih.gov Adapting such biocatalytic methods for the synthesis of precursors to 4-Iodo-2-n-propylaniline could significantly reduce the environmental impact.

Furthermore, advancements in iodination chemistry are moving towards greater atom economy. mdpi.com Traditional methods using molecular iodine often result in the loss of half the iodine atoms as iodide. nih.gov Modern protocols utilize catalytic systems with environmentally benign oxidants like hydrogen peroxide or even air to regenerate the active iodine species, approaching 100% iodine atom economy. mdpi.com Electrochemical methods that generate the iodinating agent in situ from inexpensive iodides also represent a green and efficient strategy, avoiding the need for chemical oxidants altogether. nih.govnih.gov Applying these sustainable iodination techniques to a 2-n-propylaniline substrate would constitute a significant step forward.

| Synthesis Strategy | Key Advantages | Relevance to this compound |

| Chemoenzymatic Reduction | High chemoselectivity, mild conditions (ambient pressure/temp), aqueous media, reduced reliance on precious metals. acs.orgnih.gov | Sustainable synthesis of the aniline (B41778) core from a nitro-precursor. |

| Atom-Economical Iodination | Use of catalytic iodine and green oxidants (e.g., H₂O₂, air), high atom efficiency. mdpi.comd-nb.info | Greener introduction of the iodo-group onto the 2-n-propylaniline ring. |

| Electrochemical Synthesis | In situ generation of iodinating agents, avoids chemical oxidants, uses electrons as a clean reagent. nih.govnih.gov | An alternative sustainable pathway for the iodination step. |

| Use of Renewable Precursors | Leverages environmentally friendly starting materials like amino acids. organic-chemistry.org | Potential for building the core aromatic structure from bio-based feedstocks. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The synthetic utility of this compound is largely defined by the reactivity of its functional groups: the amino group, the aromatic ring, and the carbon-iodine bond. Future research will likely focus on uncovering novel transformations that exploit these features in new and innovative ways.

The carbon-iodine bond is particularly valuable as a synthetic handle for cross-coupling reactions, a cornerstone of modern organic synthesis. fiveable.menih.gov While palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are well-established, there is a continuous drive to develop more robust and versatile catalytic systems. nih.govnih.gov Research into nickel-catalyzed cross-couplings, for instance, offers a lower-cost alternative to palladium and can exhibit different reactivity patterns. chemrxiv.org Exploring the reactivity of this compound in these newer cross-coupling methodologies could unlock pathways to complex molecules that are otherwise difficult to access.

Beyond established cross-coupling, future work could explore unconventional transformations. This includes leveraging the directing ability of the amino group in C-H functionalization reactions to introduce new substituents onto the aromatic ring with high regioselectivity. rsc.orgresearchgate.net The development of photoredox-catalyzed reactions also opens new avenues for activating the C-I bond or the aniline moiety under mild conditions, enabling transformations that are not feasible with traditional thermal methods.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The transition from traditional batch synthesis to automated and continuous flow processes is a major trend in modern chemistry, aimed at improving efficiency, safety, and scalability. Applying these technologies to the synthesis of this compound and its derivatives offers significant advantages.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents or reactive intermediates. Continuous flow processes have been successfully developed for the synthesis of functionalized anilines, demonstrating the potential for rapid and efficient production. nih.govnih.gov Implementing a flow-based synthesis for this compound could streamline its production and facilitate easier scale-up.

Integrating flow chemistry with automated systems enables the rapid synthesis and screening of compound libraries. nih.gov An automated platform could use this compound as a starting building block and systematically react it with a diverse set of coupling partners. This high-throughput approach would accelerate the discovery of new derivatives with desirable properties for applications in medicine or materials science.

| Technology | Key Advantages | Potential Impact on this compound |

| Flow Chemistry | Precise control of reaction conditions, enhanced safety, improved scalability, higher yields. nih.gov | More efficient, safer, and scalable synthesis of the target compound. |

| Automated Synthesis | High-throughput screening, rapid library generation, accelerated discovery. nih.gov | Fast generation of a wide array of derivatives for screening in drug discovery and materials science. |

Advanced In Situ Characterization for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ characterization techniques, which monitor reactions as they happen, are becoming indispensable tools for chemical research and development.

For the synthesis of this compound, techniques like real-time Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy can provide invaluable insights. acs.org For example, in situ NMR has been used to effectively monitor hypervalent iodine-mediated reactions, allowing for the direct observation of intermediates and the determination of reaction kinetics. acs.org Applying such methods to the iodination step in the synthesis of this compound would enable precise optimization of reaction conditions to maximize yield and minimize impurities. Similarly, electrochemical methods can be coupled with techniques like cyclic voltammetry to monitor the progress of electro-organic reactions in real time. nih.govresearchgate.net This allows for precise control over the generation of reactive species and the consumption of starting materials. nih.govresearchgate.net

Computational Design and Rational Optimization of Derived Compounds

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the design of new compounds with specific functions. The use of methods like Density Functional Theory (DFT) can elucidate the electronic structure and reactivity of molecules, helping to rationalize experimental observations and predict the outcomes of new reactions. unt.edunih.gov

For derivatives of this compound, computational studies can be employed to predict their conformational preferences, electronic properties, and interaction with biological targets. rsc.orgnih.gov For instance, DFT calculations can help understand the structure and energetic properties of halogenated organic molecules, providing insight into their potential biological activity. nih.gov This predictive power allows for the rational design of new derivatives with optimized properties, such as enhanced binding affinity to a specific protein target in drug discovery. By computationally screening virtual libraries of compounds derived from this compound, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov

Expanding Applications in Emerging Fields of Chemical Science and Technology

While iodoanilines are established intermediates in the synthesis of dyes and pharmaceuticals, future research is set to expand their applications into new and emerging areas. calibrechem.comchemicalbook.comchemimpex.comsarex.com The unique combination of the aniline and iodo-aryl motifs in this compound makes it a versatile building block for advanced materials and specialized chemicals.

In materials science, functionalized anilines are precursors to conducting polymers like polyaniline (PANI). rsc.org The substituents on the aniline ring can be used to tune the properties of the resulting polymer, such as its solubility and processability. rsc.org Derivatives of this compound could be used to create novel functionalized polymers with unique electronic or sensory properties. The iodine atom can also serve as a site for further modification of the polymer after polymerization.

In medicinal chemistry and diagnostics, the iodine atom is of particular interest. It can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in medical imaging agents or targeted radiopharmaceuticals. calibrechem.com The this compound scaffold could be incorporated into larger molecules designed to target specific tissues or cells, allowing for non-invasive diagnosis or therapy. Furthermore, its role as a versatile intermediate makes it valuable for synthesizing complex active pharmaceutical ingredients (APIs), including anti-inflammatory, antiviral, and anti-cancer drugs. calibrechem.com

Q & A

Q. How can researchers optimize the synthesis of 4-Iodo-2-n-propylaniline to improve yield and purity?

Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as temperature, solvent choice (e.g., DMF or THF), and catalyst selection (e.g., palladium complexes for cross-coupling). Purification techniques like column chromatography or recrystallization can enhance purity. For example, details synthesis protocols for analogous aniline derivatives, where yields were maximized by controlling stoichiometry and reaction time under inert atmospheres .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: Key techniques include:

- 1H/13C NMR : To confirm proton and carbon environments, particularly distinguishing aromatic protons from alkyl chains.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight verification.

- Melting Point Analysis : To assess purity (sharp melting ranges indicate high purity). highlights these methods for structurally similar compounds, with NMR data resolving substituent positions (e.g., para-iodo vs. ortho-n-propyl groups) .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s stability under varying thermal or photolytic conditions?

Methodological Answer: The iodine atom’s heavy atom effect may accelerate photodegradation. Stability studies should involve:

- Thermogravimetric Analysis (TGA) : To assess thermal decomposition profiles.

- UV-Vis Spectroscopy : To monitor photodegradation kinetics under controlled light exposure.

- Storage Protocols : recommends dark, inert atmospheres and sub-20°C storage to mitigate degradation, as iodine’s lability can lead to dehalogenation or radical formation .

Q. What strategies mitigate competing side reactions during coupling reactions involving this compound?

Methodological Answer: Competing reactions (e.g., homocoupling or deiodination) can be minimized by:

- Catalyst Tuning : Using Pd(PPh3)4 instead of Pd(OAc)2 to reduce oxidative side reactions.

- Steric Control : The n-propyl group’s steric bulk may suppress undesired ortho-substitution.

- Low-Temperature Reactions : Slowing reactive intermediates’ mobility. ’s synthesis of nitro-isocyananilines under strict temperature control exemplifies this approach .

Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

Methodological Answer: Contradictory data (e.g., unexpected NMR splitting or HRMS adducts) require:

Q. What experimental design considerations are critical for studying the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Key factors include:

- Substrate Scope : Testing diverse coupling partners (e.g., boronic acids, alkynes).

- Control Experiments : Isolating intermediates to map reaction pathways.

- Kinetic Studies : Varying reactant concentrations to identify rate-limiting steps. underscores designing experiments to isolate variables (e.g., catalyst loading vs. temperature) and ensure reproducibility .

Q. What methodologies effectively characterize degradation products of this compound under oxidative conditions?

Methodological Answer: Degradation pathways can be elucidated via:

Q. How do the stereoelectronic effects of the n-propyl and iodo groups affect the compound’s reactivity in electrophilic substitution?

Methodological Answer: The electron-withdrawing iodine meta-directs electrophiles, while the n-propyl group’s electron-donating nature may compete. Reactivity can be probed via:

- Competitive Substitution Experiments : Using nitration or sulfonation to assess regioselectivity.

- Hammett Plots : Correlating substituent effects with reaction rates. ’s analysis of nitro-isocyananiline regiochemistry provides a framework for such studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.